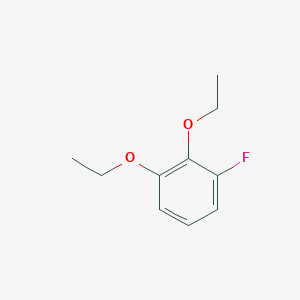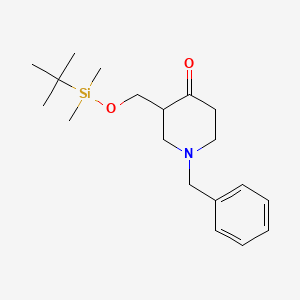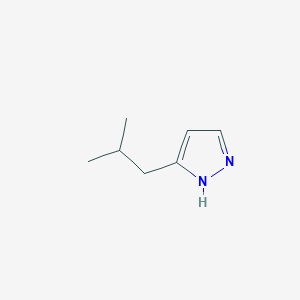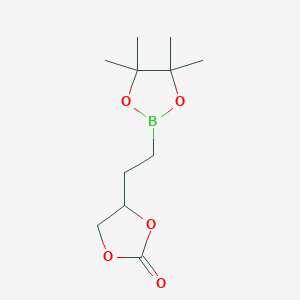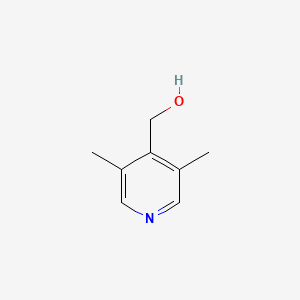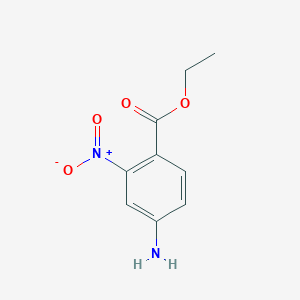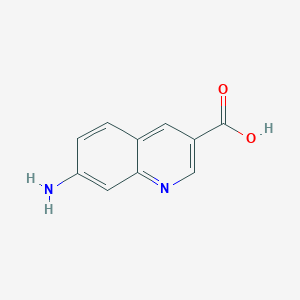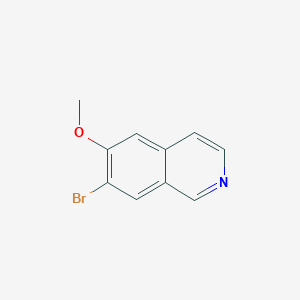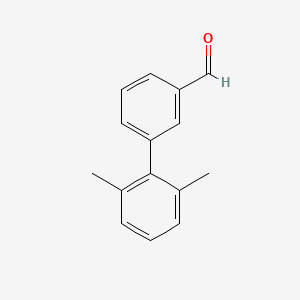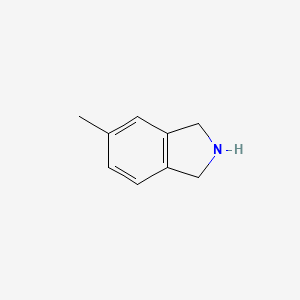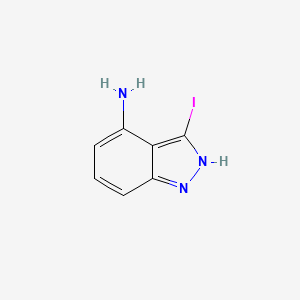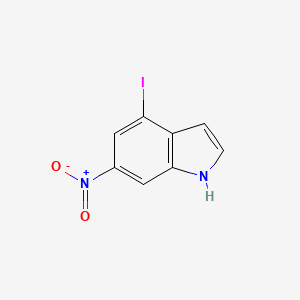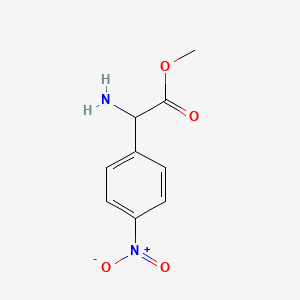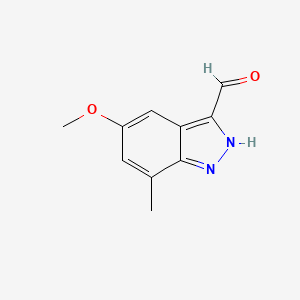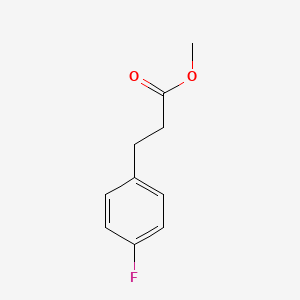
Methyl 3-(4-fluorophenyl)propanoate
Vue d'ensemble
Description
Methyl 3-(4-fluorophenyl)propanoate is an organic compound with the CAS Number: 2928-14-5 . It has a molecular weight of 182.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-fluorophenyl)propanoate is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical And Chemical Properties Analysis
Methyl 3-(4-fluorophenyl)propanoate is a liquid at room temperature . It has a flash point of 91.9°C and a boiling point of 232.6±15.0°C at 760 mmHg .Applications De Recherche Scientifique
1. Antiandrogen Activity
Methyl 3-(4-fluorophenyl)propanoate, as part of certain compound structures, has been studied for its antiandrogen activity. Specifically, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide exhibit potential in treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988). Another study resolved the nonsteroidal antiandrogen ICI 176334, which includes the 4-fluorophenyl group, to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).
2. Radiotracer Development
Compounds including the 4-fluorophenyl group have been developed as radiotracers targeting specific receptors, such as the sphingosine-1-phosphate receptor 1 (S1PR1). These tracers have applications in imaging inflammation in clinical populations, as demonstrated in studies evaluating the safety and dosimetry of such compounds (Brier et al., 2022). The automated synthesis of these radiopharmaceuticals under Good Manufacturing Practices highlights their potential for widespread clinical use (Luo et al., 2019).
3. Structural and UV Studies
The 4-fluorophenyl group, as part of various derivatives, has been subject to structural and UV studies to understand their interactions, such as with DNA. For instance, the analysis of two uracil derivatives involving the 5-fluorophenyl group revealed insights into their crystal structures and interactions with DNA (Yao, Yi, Zhou, & Xiong, 2013).
4. Anti-Inflammatory and Antitumor Activities
Several studies have investigated compounds containing the 4-fluorophenyl group for their anti-inflammatory and antitumor activities. For example, new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives with the 3,4-fluorophenyl group, showed anti-inflammatory effects (Ren et al., 2021). Another study synthesized and evaluated novel pyrimidinyl pyrazole derivatives for their cytotoxic activity against tumor cell lines (Naito et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXMWBQKYTDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628843 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)propanoate | |
CAS RN |
2928-14-5 | |
| Record name | Methyl 3-(4-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


